NHTPPI Delivers 29% Higher Oxidation Yield than NHPI at Equivalent 1 mol% Catalyst Loading
In a direct head-to-head comparison using the aerobic oxidation of indan as a model benzylic substrate, NHTPPI (1 mol%) with CuCl (5 mol%) in acetonitrile at 35 °C gave an 80% yield of indan-1-one after 6 hours, compared to only 62% yield for unsubstituted NHPI (1a) under identical conditions [1]. This represents a 29% relative improvement in product yield. When the catalyst loading of NHTPPI was increased to 2 mol% for less reactive substrates, isolated yields of 77–96% were achieved across a range of benzylic compounds, including xanthene (96% xanthone) and isochroman (86% isochromanone) [1].
| Evidence Dimension | Catalytic efficiency: yield of indan-1-one from aerobic oxidation of indan |
|---|---|
| Target Compound Data | NHTPPI (10a): 80% yield (1 mol% catalyst, 5 mol% CuCl, MeCN, 35 °C, 6 h) |
| Comparator Or Baseline | NHPI (1a): 62% yield (1 mol% catalyst, 5 mol% CuCl, MeCN, 35 °C, 6 h) |
| Quantified Difference | 18 percentage-point absolute increase; 29% relative yield improvement over NHPI |
| Conditions | Aerobic oxidation of indan; 1 mol% catalyst, 5 mol% CuCl co-catalyst, acetonitrile solvent, 35 °C, 6 hours, GC yield determination |
Why This Matters
A 29% relative yield improvement directly translates to higher process efficiency and reduced downstream purification costs, making NHTPPI the preferred choice over generic NHPI for benzylic oxidation at scale.
- [1] Nechab, M.; Einhorn, C.; Einhorn, J. New aerobic oxidation of benzylic compounds: efficient catalysis by N-hydroxy-3,4,5,6-tetraphenylphthalimide (NHTPPI)/CuCl under mild conditions and low catalyst loading. Chem. Commun. 2004, 1500–1501. Table 1. View Source
